![molecular formula C12H14ClN3 B1454009 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile CAS No. 91494-88-1](/img/structure/B1454009.png)

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile

Overview

Description

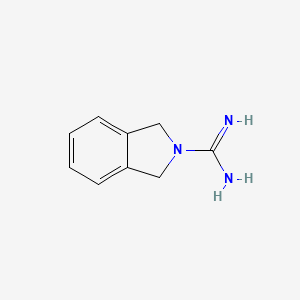

“2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile” is a chemical compound with the CAS Number: 91494-88-1. It has a molecular weight of 235.72 . The IUPAC name of this compound is [4-(4-chlorophenyl)-1-piperazinyl]acetonitrile .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the title compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .

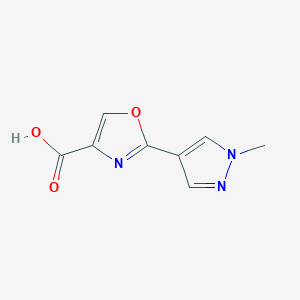

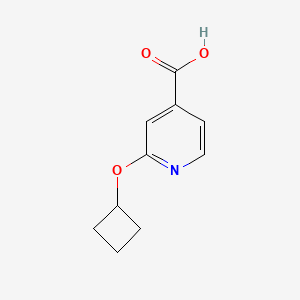

Molecular Structure Analysis

The InChI code for “2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile” is 1S/C12H14ClN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,6-10H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Pharmacology: Antihistamine Development

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile: is a key intermediate in the synthesis of cetirizine, a widely used antihistamine . It exhibits high specificity for histamine H1 receptors, making it effective for managing allergies, hay fever, angioedema, and urticaria.

Medicinal Chemistry: Dopamine Receptor Ligands

This compound serves as a precursor for developing selective dopamine D4 receptor ligands . Such ligands have potential therapeutic applications in treating neurological disorders like Parkinson’s disease and drug addiction.

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile is utilized to construct complex molecules containing α,β-unsaturated keto scaffolds . These scaffolds are significant in designing candidate cytotoxins that selectively alkylate thiols, avoiding the carcinogenic and mutagenic properties associated with nucleic acid alkylation.

Industrial Applications: Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound is involved in the manufacturing of cetirizine and its related compounds, which are essential in producing antihistamine medications .

Regulatory Status: Compliance and Standards

The regulatory status of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile is governed by pharmaceutical standards and compliance requirements. It is crucial for manufacturers to adhere to these regulations to ensure the safety and efficacy of the pharmaceutical products derived from this compound .

Mechanism of Action

Target of Action

Similar compounds have been found to bind to estrogen receptors with an affinity similar to that of esr1 .

Mode of Action

It is suggested that similar compounds activate the expression of reporter genes containing estrogen response elements (ere) in an estrogen-dependent manner .

Biochemical Pathways

Compounds with similar structures have been found to influence the estrogen receptor pathway .

Pharmacokinetics

Similar compounds have been found to have significant interactions with the human body .

Result of Action

Similar compounds have been found to have significant effects on cellular processes .

Action Environment

Similar compounds have been found to be stable under normal environmental conditions .

properties

IUPAC Name |

2-[4-(4-chlorophenyl)piperazin-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLXRDKLCQLGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1453929.png)

![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453942.png)

![3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B1453945.png)